4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol
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Overview
Description
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol is an organic compound that features a pyridine ring substituted with a methyl group at the 6-position, a phenyl group, and a hydroxyl group attached to a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6-methylpyridine and phenylacetylene.
Formation of the Butynyl Chain: The butynyl chain is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol can undergo several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The triple bond in the butynyl chain can be reduced to a double or single bond.
Substitution: The phenyl and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (Br2, Cl2) or nucleophiles (NH3, OH-) are commonly used.
Major Products
Oxidation: Formation of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-one.
Reduction: Formation of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-en-2-ol or 4-(6-Methylpyridin-3-yl)-2-phenylbutan-2-ol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways: The compound can modulate signaling pathways involved in cell growth, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol: Similar structure but with different substitution patterns.
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-en-2-ol: Reduced form of the compound.
4-(6-Methylpyridin-3-yl)-2-phenylbutan-2-ol: Fully reduced form of the compound.
Uniqueness
4-(6-Methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol is unique due to its combination of a pyridine ring, phenyl group, and butynyl chain with a hydroxyl group. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from similar compounds.
Properties
IUPAC Name |
4-(6-methylpyridin-3-yl)-2-phenylbut-3-yn-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-13-8-9-14(12-17-13)10-11-16(2,18)15-6-4-3-5-7-15/h3-9,12,18H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUAQMHTKLWJSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#CC(C)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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